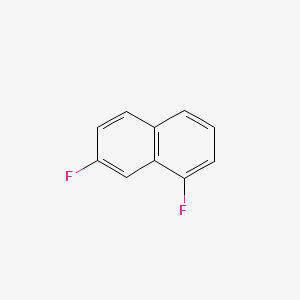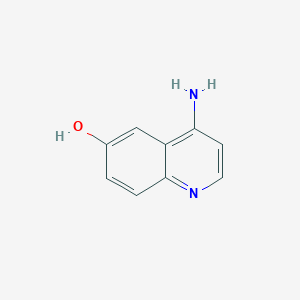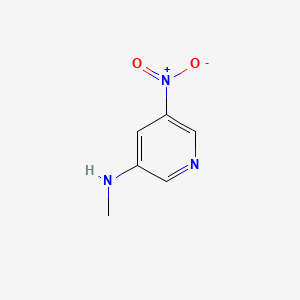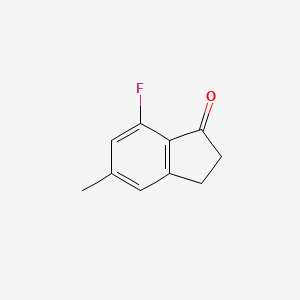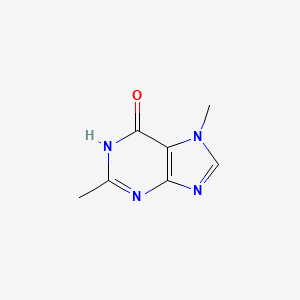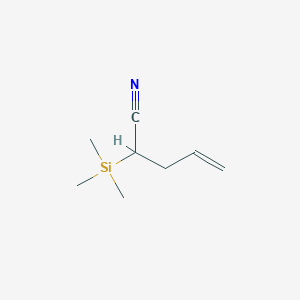
4-Pentenenitrile, 2-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenenitrile, 2-(trimethylsilyl)-: is an organic compound characterized by the presence of a nitrile group and a trimethylsilyl group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentenenitrile, 2-(trimethylsilyl)- can be achieved through several methods. One common approach involves the reaction of 4-pentenenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds via an S_N2 mechanism, where the nucleophilic attack of the nitrile group on the silicon atom of trimethylsilyl chloride results in the formation of the desired product .
Industrial Production Methods: Industrial production of 4-Pentenenitrile, 2-(trimethylsilyl)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Pentenenitrile, 2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) in the presence of a catalyst are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Pentenenitrile, 2-(trimethylsilyl)- is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, 4-Pentenenitrile, 2-(trimethylsilyl)- is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of 4-Pentenenitrile, 2-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can undergo substitution or elimination reactions. These interactions enable the compound to modify the structure and function of target molecules, leading to its diverse applications in synthesis and research .
Comparison with Similar Compounds
4-Pentenenitrile: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
2-Pentenenitrile: Similar backbone but different positioning of the nitrile group, affecting its reactivity and applications.
Uniqueness: 4-Pentenenitrile, 2-(trimethylsilyl)- stands out due to the presence of both nitrile and trimethylsilyl groups, which confer unique reactivity and versatility. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
CAS No. |
136121-64-7 |
|---|---|
Molecular Formula |
C8H15NSi |
Molecular Weight |
153.30 g/mol |
IUPAC Name |
2-trimethylsilylpent-4-enenitrile |
InChI |
InChI=1S/C8H15NSi/c1-5-6-8(7-9)10(2,3)4/h5,8H,1,6H2,2-4H3 |
InChI Key |
MHANYJVHELRZCL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
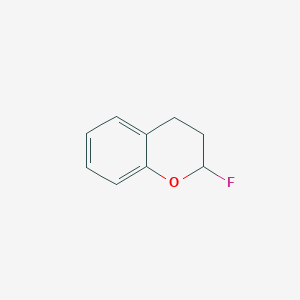
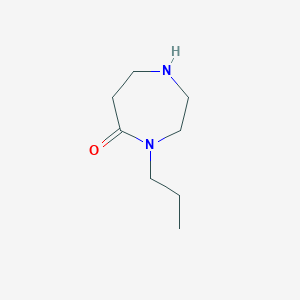
![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)
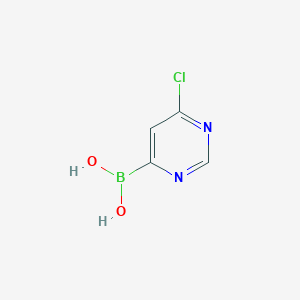

![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)
